
S-Methyl propanethioate basic physicochemical
properties

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: S-Methyl propanethioate

CAS No.: 5925-75-7

Cat. No.: B1584174

Get Quote

An In-depth Technical Guide to S-Methyl
Propanethioate
Prepared by: Gemini, Senior Application Scientist

Introduction
S-Methyl propanethioate (CAS No. 5925-75-7) is an organosulfur compound belonging to the

thioester class of molecules.[1][2] Structurally, it is the S-methyl ester of propanethioic acid.[1]

While present in nature, it is primarily recognized for its potent sensory characteristics,

possessing a flavor and aroma profile described as fruity, milk-like, and sulfurous.[1][2] This

profile makes it a valuable component in the flavor and fragrance industry, particularly for

creating cheese and ripe fruit notes in food products.[3] This guide provides a comprehensive

overview of the fundamental physicochemical properties, spectral characteristics, synthesis,

and analytical considerations for S-Methyl propanethioate, intended for researchers and

professionals in chemical and food sciences.
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Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for any scientific investigation. S-
Methyl propanethioate is unambiguously defined by a set of unique identifiers and

descriptors.

Table 1: Chemical Identifiers for S-Methyl Propanethioate

Identifier Value Source

CAS Number 5925-75-7 PubChem[1]

Molecular Formula C₄H₈OS PubChem[1]

Molecular Weight 104.17 g/mol PubChem[1]

IUPAC Name S-methyl propanethioate PubChem[1]

SMILES CCC(=O)SC PubChem[1]

InChI Key
AIILTVHCLAEMDA-

UHFFFAOYSA-N
PubChem[1]

FEMA Number 4172 PubChem[1]

The molecule consists of a propanoyl group attached to a sulfur atom, which is in turn bonded

to a methyl group. The thioester linkage (C-S-C=O) is the key functional group, defining the

compound's chemical reactivity and many of its physical properties.

Physicochemical Properties
The physical state and behavior of S-Methyl propanethioate are dictated by its molecular

structure. These properties are critical for its handling, application in formulations, and analysis.

At standard conditions, it is a colorless liquid.[3]

Expert Insight: The replacement of the ester oxygen with a larger, less electronegative sulfur

atom significantly influences the compound's properties compared to its oxo-ester analog,

methyl propanoate. The C=O bond in thioesters is less polarized, and the C-S bond is longer

and weaker than a C-O bond. This results in a lower boiling point than might be expected for its

molecular weight, as dipole-dipole interactions are weaker.
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Table 2: Core Physicochemical Properties of S-Methyl Propanethioate

Property Value Conditions Source

Physical State Liquid Ambient HMDB[2]

Boiling Point 120 °C 760 mm Hg

PubChem[1], The

Good Scents

Company[3]

Melting Point -53.98 °C (Predicted) N/A Cheméo[4]

Density 0.990 - 0.996 g/cm³ 25 °C PubChem[1]

Refractive Index 1.458 - 1.464 20 °C PubChem[1]

Vapor Pressure
18.25 mmHg

(Estimated)
25 °C

The Good Scents

Company[3]

Flash Point 26.11 °C (79.00 °F) Closed Cup
The Good Scents

Company[3]

Solubility
Insoluble in water;

Soluble in ethanol
Ambient PubChem[1]

logP (o/w) 1.369 (Estimated) N/A
The Good Scents

Company[3]

Note: An experimental melting point is not readily available in published literature. The provided

value is a computational prediction.

Spectroscopic and Chromatographic Profile
Characterization and identification of S-Methyl propanethioate in a laboratory setting rely on

modern analytical techniques. The following sections describe the expected spectral and

chromatographic fingerprints of the molecule.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a standard method for identifying volatile

compounds. The fragmentation pattern provides a unique fingerprint. For S-Methyl
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propanethioate, the molecular ion peak [M]⁺ is observed at m/z = 104.

Key Fragments:

m/z 104: Molecular ion [CH₃CH₂COSCH₃]⁺.[1]

m/z 57: Acylium ion [CH₃CH₂CO]⁺, resulting from the cleavage of the C-S bond. This is often

a prominent peak for carbonyl compounds.[1]

m/z 47: [CH₃S]⁺ fragment.

m/z 29: Ethyl fragment [CH₃CH₂]⁺.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra are not widely published, the ¹H and ¹³C NMR spectra can be

reliably predicted based on the molecular structure. The predicted spectra are crucial for

structural confirmation of synthesized material.

Predicted ¹H NMR (Solvent: CDCl₃, Reference: TMS at 0 ppm):

~2.5 ppm (quartet, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl group, split by

the neighboring methyl protons.

~2.3 ppm (singlet, 3H): S-methyl protons (-SCH₃). These protons are deshielded by the

adjacent sulfur atom and show no coupling.

~1.1 ppm (triplet, 3H): Terminal methyl protons (-CH₃) of the ethyl group, split by the

neighboring methylene protons.

Predicted ¹³C NMR (Solvent: CDCl₃):

~200 ppm: Carbonyl carbon (C=O). The chemical shift is characteristic of thioesters.

~38 ppm: Methylene carbon (-CH₂-).

~12 ppm: S-methyl carbon (-SCH₃).

~9 ppm: Terminal methyl carbon (-CH₃).
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Note: The above NMR data are predictions based on standard chemical shift values and have

not been confirmed against a published experimental spectrum.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For

S-Methyl propanethioate, the most characteristic absorption would be the carbonyl stretch.

Expected Characteristic IR Absorptions:

~1690-1660 cm⁻¹: A strong C=O stretching vibration. This is at a lower wavenumber

compared to oxo-esters (~1750-1735 cm⁻¹) due to the reduced double-bond character of the

carbonyl in thioesters.

~2980-2850 cm⁻¹: C-H stretching from the alkyl groups.

~1200-1000 cm⁻¹: C-C and C-S stretching vibrations.

Gas Chromatography (GC)
Gas chromatography is the primary technique for separating and analyzing volatile flavor

compounds like S-Methyl propanethioate. Its retention behavior is typically quantified by its

Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkanes.

Table 3: Kovats Retention Indices for S-Methyl Propanethioate

Column Type Stationary Phase Retention Index (I) Source

Non-Polar
Standard Non-Polar

(e.g., CP-Sil 5 CB)
785 PubChem[1], NIST[4]

Polar
Standard Polar (e.g.,

Supelcowax-10)
1130 - 1131 PubChem[1], NIST[4]

Expert Insight: The significant increase in the retention index on a polar column compared to a

non-polar one is expected. This is due to the polarity of the thioester functional group, which

interacts more strongly with the polar stationary phase, thereby increasing its retention time

relative to the non-polar n-alkanes.
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Synthesis and Reactivity
Laboratory Synthesis
Thioesters are commonly synthesized via acylation of a thiol. A reliable method for preparing S-
Methyl propanethioate is the reaction of a propionyl halide (e.g., propionyl chloride) with a

methyl mercaptide salt (e.g., sodium thiomethoxide). Alternatively, direct esterification between

propionic acid and methanethiol can be achieved using a dehydrating agent.

Reactants

Process
ProductsPropionyl Chloride

(CH₃CH₂COCl)

Nucleophilic Acyl Substitution
in aprotic solvent (e.g., THF)

Sodium Thiomethoxide
(NaSCH₃)

S-Methyl PropanethioateMajor Product

Sodium Chloride
(NaCl)

Byproduct

Click to download full resolution via product page

Caption: General synthesis of S-Methyl Propanethioate.

Chemical Reactivity
The thioester bond is central to the reactivity of S-Methyl propanethioate.

Hydrolysis: Thioesters are susceptible to hydrolysis under both acidic and basic conditions to

yield the parent carboxylic acid (propionic acid) and thiol (methanethiol). This reaction is

generally faster than the hydrolysis of the corresponding oxo-ester. The release of

methanethiol, a compound with a very low odor threshold, is a key consideration in the

stability of flavor formulations containing this compound.

Nucleophilic Attack: The carbonyl carbon is electrophilic and can be attacked by various

nucleophiles, making thioesters useful intermediates in organic synthesis.
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Analytical Protocol: GC-MS Analysis
This section provides a self-validating, representative protocol for the identification and

quantification of S-Methyl propanethioate in a flavor solution.

Objective: To separate and identify S-Methyl propanethioate from a mixture of volatile

compounds.

Methodology:

Sample Preparation:

Prepare a stock solution of S-Methyl propanethioate (1000 ppm) in ethanol.

Create a calibration curve by diluting the stock solution to concentrations of 0.1, 0.5, 1.0,

5.0, and 10.0 ppm.

For an unknown sample, dilute it in ethanol to an expected concentration within the

calibration range.

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5 or equivalent non-polar

column.

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

GC Conditions:

Injection Volume: 1 µL, split ratio 50:1.

Inlet Temperature: 250 °C.

Oven Program: Initial temperature 40 °C, hold for 2 min. Ramp at 10 °C/min to 250 °C,

hold for 5 min.
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MS Conditions:

Transfer Line Temperature: 260 °C.

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 25-300.

Validation and Data Analysis:

Identification: Confirm the identity of S-Methyl propanethioate by matching its retention

time with the pure standard and its mass spectrum with a reference library (e.g., NIST).

The expected retention index should be approximately 785.

Quantification: Generate a calibration curve by plotting the peak area against

concentration for the standards. Determine the concentration in the unknown sample by

interpolation from this curve.
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Caption: Workflow for GC-MS analysis of S-Methyl Propanethioate.

Safety and Handling
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S-Methyl propanethioate is classified as a highly flammable liquid and vapor (GHS Hazard

H225).[1]

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-

ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place

designated for flammable liquids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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